molecular formula C14H13I2N B14248627 N-Ethyl-4-iodo-N-(4-iodophenyl)aniline CAS No. 400786-08-5

N-Ethyl-4-iodo-N-(4-iodophenyl)aniline

Cat. No.: B14248627
CAS No.: 400786-08-5
M. Wt: 449.07 g/mol
InChI Key: PGOCILZPFHZSNL-UHFFFAOYSA-N
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Description

N-Ethyl-4-iodo-N-(4-iodophenyl)aniline is a diarylamine derivative characterized by an aniline core substituted with an ethyl group and a 4-iodophenyl group on the nitrogen atom. This structure confers unique electronic and steric properties due to the electron-withdrawing iodine atoms and the bulky aromatic substituents.

Properties

CAS No.

400786-08-5

Molecular Formula

C14H13I2N

Molecular Weight

449.07 g/mol

IUPAC Name

N-ethyl-4-iodo-N-(4-iodophenyl)aniline

InChI

InChI=1S/C14H13I2N/c1-2-17(13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3

InChI Key

PGOCILZPFHZSNL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)I)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline typically involves the reaction of 4-iodoaniline with ethyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-iodo-N-(4-iodophenyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.

Scientific Research Applications

N-Ethyl-4-iodo-N-(4-iodophenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding to proteins and other biomolecules. The ethyl and phenyl groups can also affect the compound’s hydrophobicity and overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Ethyl-4-iodo-N-(4-iodophenyl)aniline with key analogs, focusing on structural features, physicochemical properties, synthesis, and applications.

Substituent Effects on Physicochemical Properties

  • Iodine Substitution : The presence of iodine at the para position enhances molecular weight and polarizability, influencing electronic properties (e.g., charge transport in materials science). However, in maleimide derivatives, iodine’s size showed negligible impact on enzyme inhibition, suggesting electronic effects may dominate over steric effects in certain biological contexts .
  • N-Alkyl vs. N-Aryl Groups: N-Ethyl Group: Introduces moderate steric bulk compared to smaller methyl groups (e.g., 4-Iodo-N,N-dimethylaniline, ) or bulkier aryl substituents (e.g., N,N-bis(4-iodophenyl)-4-octoxyaniline, ). N-Aryl Groups: Tris(4-iodophenyl)amine () exhibits higher symmetry and crystallinity, beneficial for optoelectronic applications, while asymmetric substitution (e.g., 4-octoxy groups in ) may enhance solubility in nonpolar solvents.

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents (N) Solubility Key Applications
This compound C₁₄H₁₃I₂N 481.07* Ethyl, 4-iodophenyl Chlorinated solvents† Materials, Pharma
4-Iodo-N,N-dimethylaniline () C₈H₁₀IN 247.08 Methyl, methyl Polar aprotic solvents Intermediate synthesis
N,N-Bis(4-iodophenyl)-4-octoxyaniline () C₂₆H₂₉I₂NO 625.32 4-Iodophenyl (×2), octoxy Nonpolar solvents Optoelectronics
Tris(4-iodophenyl)amine () C₁₈H₁₂I₃N 646.92 4-Iodophenyl (×3) Limited solubility Hole-transport materials
N-(4-Iodophenyl)-N-methyl-2-(phenylselanyl)aniline () C₁₉H₁₇INSe 487.22 Methyl, phenylselanyl THF, DCM Catalysis, Pharma

*Calculated based on analogous structures. †Inferred from solubility trends in .

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